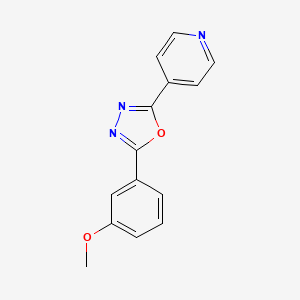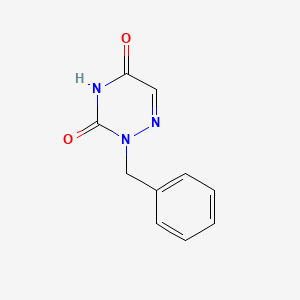
2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound consists of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom, substituted with a 3-methoxyphenyl group and a pyridin-4-yl group. This combination of functional groups imparts distinct chemical and biological properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the oxadiazole ring.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methoxyphenyl)-1,3,4-oxadiazole: Lacks the pyridin-4-yl group, which may affect its biological activity.
5-Phenyl-1,3,4-oxadiazole: Lacks both the methoxy and pyridin-4-yl groups, resulting in different chemical and biological properties.
2-(3-Hydroxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole: Similar structure but with a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions.
Uniqueness
2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole is unique due to the presence of both the methoxyphenyl and pyridin-4-yl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-18-12-4-2-3-11(9-12)14-17-16-13(19-14)10-5-7-15-8-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQYCDZODLJOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{5-[2-(4-methoxyphenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid](/img/structure/B5645836.png)
![(3R*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5645839.png)

![3-(2-fluorophenoxy)-1-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}azetidine](/img/structure/B5645848.png)
![4-methoxy-N-[(3-methylpyridin-4-yl)methyl]-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide](/img/structure/B5645861.png)
![7-methyl-2-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5645867.png)
![methyl 4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5645884.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazole-3-carbonyl)piperidin-3-yl]propanamide](/img/structure/B5645892.png)

![2-(3-Methylbut-2-enyl)-8-(1-methylimidazol-4-yl)sulfonyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645918.png)
![2,6-di-tert-butyl-4-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5645923.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(methylsulfonyl)piperidine](/img/structure/B5645934.png)

